Cas no 41010-70-2 (2-N-(4-fluorophenyl)pyridine-2,3-diamine)

2-N-(4-fluorophenyl)pyridine-2,3-diamine structure
41010-70-2 structure
Product name:2-N-(4-fluorophenyl)pyridine-2,3-diamine
CAS No:41010-70-2
MF:C11H10FN3
MW:203.215605258942
CID:3976082
PubChem ID:12445405

2-N-(4-fluorophenyl)pyridine-2,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Pyridinediamine, N2-(4-fluorophenyl)-
    • N2-(4-Fluorophenyl)-2,3-pyridinediamine
    • RBA01070
    • 41010-70-2
    • 2-N-(4-fluorophenyl)pyridine-2,3-diamine
    • SCHEMBL11398989
    • AKOS009280086
    • G53354
    • N2-(4-fluorophenyl)pyridine-2,3-diamine
    • EN300-111149
    • Inchi: InChI=1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15)
    • InChI Key: KANSXBGVFUJMTJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 203.08587549Da
  • Monoisotopic Mass: 203.08587549Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.9Ų

2-N-(4-fluorophenyl)pyridine-2,3-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-111149-2.5g
N2-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
2.5g
$1034.0 2023-10-27
Enamine
EN300-111149-0.05g
N2-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
0.05g
$101.0 2023-10-27
Enamine
EN300-111149-5.0g
N2-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
5g
$1530.0 2023-06-10
Matrix Scientific
053491-2.500g
N2-(4-Fluorophenyl)-2,3-pyridinediamine
41010-70-2
2.500g
$720.00 2021-06-27
TRC
F600773-10mg
2-N-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2
10mg
$ 50.00 2022-06-04
TRC
F600773-100mg
2-N-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2
100mg
$ 230.00 2022-06-04
Enamine
EN300-111149-0.5g
N2-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
0.5g
$407.0 2023-10-27
Enamine
EN300-111149-10g
N2-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
10g
$2269.0 2023-10-27
1PlusChem
1P01A1CJ-5g
2-N-(4-fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
5g
$1953.00 2023-12-17
A2B Chem LLC
AV47123-500mg
N2-(4-Fluorophenyl)pyridine-2,3-diamine
41010-70-2 95%
500mg
$464.00 2023-12-30

Additional information on 2-N-(4-fluorophenyl)pyridine-2,3-diamine

Professional Introduction to 2,3-Pyridinediamine, N2-(4-fluorophenyl)- (CAS No. 41010-70-2)

2,3-Pyridinediamine, N2-(4-fluorophenyl)-, identified by its CAS number 41010-70-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative features a pyridine core substituted with an amino group at the 2-position and another at the 3-position, further modified by a 4-fluorophenyl group at the N2 position. The presence of fluorine introduces unique electronic and steric properties, making this compound a valuable scaffold for developing novel bioactive molecules.

The compound's structure imparts a balance of basicity and lipophilicity, which are critical factors in drug design. The pyridine ring serves as a versatile pharmacophore, capable of interacting with various biological targets through hydrogen bonding and hydrophobic interactions. The introduction of the 4-fluorophenyl moiety enhances the compound's metabolic stability and binding affinity, attributes that are highly sought after in medicinal chemistry.

In recent years, 2,3-Pyridinediamine derivatives have garnered considerable attention due to their potential applications in treating neurological disorders. Studies have demonstrated that compounds with similar structural motifs can modulate neurotransmitter receptors and ion channels, offering promising leads for the development of antipsychotic and antidepressant agents. The fluorine atom in 4-fluorophenyl-substituted pyridines often enhances binding to these targets, improving therapeutic efficacy.

Recent advancements in computational chemistry have enabled the rapid screening of such derivatives for their biological activity. Molecular docking simulations have identified several analogs of 2,3-Pyridinediamine, N2-(4-fluorophenyl)-, that exhibit potent inhibitory effects on enzymes implicated in cancer progression. For instance, modifications at the amino positions have been shown to enhance binding to tyrosine kinases, which are key players in signal transduction pathways associated with tumor growth.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-fluorophenyl group typically involves nucleophilic aromatic substitution or cross-coupling reactions, depending on the synthetic strategy employed. Advanced techniques such as palladium-catalyzed reactions have been employed to achieve high regioselectivity and yield.

The pharmacological profile of 2,3-Pyridinediamine, N2-(4-fluorophenyl)-, has been extensively studied in preclinical models. In vitro assays have revealed that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to central nervous system disorders. Notably, its interaction with serotonin receptors has been explored as a potential therapeutic intervention for depression and anxiety.

The compound's ability to cross the blood-brain barrier has also been investigated using in vivo models. Studies indicate that modifications at the pyridine ring can enhance permeability while maintaining biological activity. This is crucial for developing effective treatments for neurological conditions where blood-brain barrier penetration is a limiting factor.

The role of fluorinated aromatic rings in medicinal chemistry cannot be overstated. The electron-withdrawing nature of fluorine increases the metabolic stability of drug candidates by resisting oxidative degradation. Additionally, fluorine atoms can influence conformational flexibility and electronic properties of molecules, thereby tuning their biological activity.

In conclusion, 2,3-Pyridinediamine, N2-(4-fluorophenyl)- (CAS No. 41010-70-2) represents a promising lead compound for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for treating neurological disorders and other diseases. Ongoing research continues to uncover new applications and synthetic strategies for this versatile compound.

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